Beloxepin - 135928-30-2

Beloxepin

Catalog Number: EVT-261251
CAS Number: 135928-30-2
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beloxepin, also known as ADL-6906; ORG-4428, is an oral dual selective serotonin and norepinephrine uptake inhibitor.
Classification
  • Chemical Name: (2R,7R)-4,16-dimethyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaen-7-ol
  • CAS Number: 150146-06-8
  • Molecular Formula: C19H21NO2
  • Molecular Weight: 295.4 g/mol
Synthesis Analysis

Beloxepin can be synthesized through various methods, one notable approach involves the reaction of 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone with 2-(2-methoxyphenyl)acetonitrile in the presence of a base. This reaction leads to the formation of an intermediate compound that is subsequently cyclized to yield Beloxepin.

Key Synthesis Parameters

  • Reagents: 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone, 2-(2-methoxyphenyl)acetonitrile
  • Catalysts: Bases (specific type not detailed)
  • Conditions: Not explicitly stated; typically requires controlled temperature and time for optimal yield.
Molecular Structure Analysis

The molecular structure of Beloxepin features a complex arrangement characterized by multiple rings and functional groups. The stereochemistry is defined by its specific configuration at the chiral centers.

Structural Details

  • InChI Key: RPMDQAYGQBREBS-LPHOPBHVSA-N
  • Functional Groups: Contains a hydroxyl group (-OH) and an ether linkage (-O-) which contribute to its pharmacological activity.

The intricate structure allows for selective binding to serotonin receptors and influences its pharmacodynamics.

Chemical Reactions Analysis

Beloxepin is involved in several chemical reactions that can modify its structure and potentially enhance its therapeutic properties.

Notable Reactions

  1. Oxidation: Can be oxidized using potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
  2. Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
  3. Substitution Reactions: Nucleophilic substitution can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to various substituted derivatives of Beloxepin.

These reactions are crucial for the development of analogs with improved efficacy or reduced side effects.

Mechanism of Action

Beloxepin exerts its pharmacological effects primarily through two mechanisms:

  1. Serotonin 2 Receptor Antagonism: By blocking serotonin 2 receptors, it may alleviate symptoms associated with depression.
  2. Norepinephrine Reuptake Inhibition: This action increases norepinephrine levels in the synaptic cleft, which can enhance mood and reduce pain perception .

Relevant Data

Research indicates that Beloxepin has a significantly higher affinity for norepinephrine transporters compared to serotonin transporters, making it a selective agent in modulating neurotransmitter levels .

Physical and Chemical Properties Analysis

Beloxepin exhibits several physical and chemical properties that influence its behavior in biological systems.

Key Properties

These properties are essential for determining the compound's formulation as a pharmaceutical agent.

Applications

Beloxepin has been investigated for multiple scientific applications:

  1. Pharmaceutical Research: Used as a reference compound in studies focusing on serotonin receptor antagonists and norepinephrine reuptake inhibitors.
  2. Neuropathic Pain Treatment: Demonstrated effectiveness in animal models for treating neuropathic pain conditions.
  3. Depression Treatment: Potentially effective in managing symptoms of major depressive disorder through its dual action on neurotransmitter systems .
  4. Neurotrophic Factor Induction: Studies suggest it enhances brain-derived neurotrophic factor mRNA levels, indicating possible neuroprotective effects .
Historical Development and Therapeutic Evolution

Discovery and Initial Pharmacological Characterization

Doxepin emerged from systematic research into tricyclic compounds during the 1960s, representing a dibenzoxepin-derived antidepressant distinct from earlier tricyclic antidepressants (TCAs) like imipramine. It received initial FDA approval in 1969 for major depressive disorder (MDD) based on its ability to modulate central monoamine neurotransmitters. The compound's core structure consists of a three-ring system with a central seven-member ring containing an oxygen heteroatom, distinguishing it from other TCAs [1] [5].

The fundamental pharmacological mechanism involves potent inhibition of presynaptic reuptake of serotonin (5-hydroxytryptamine or 5-HT) and norepinephrine (NE), thereby increasing the concentration and extending the availability of these neurotransmitters within synaptic clefts. This reuptake inhibition enhances neurotransmission and addresses the chemical imbalance hypothesis of depression that dominated psychiatric thinking during its development period [1] [7]. Beyond its effects on monoamine reuptake, doxepin demonstrated significant receptor antagonism across multiple systems:

Table 1: Receptor Binding Profile of Doxepin

Receptor TypeAffinityFunctional Consequence
Histamine H1Very High (Ki = 0.17 nM)Sedation, sleep promotion
α1-adrenergicModerateOrthostatic hypotension
MuscarinicModerateAnticholinergic effects
Serotonin 5-HT2ModeratePossible mood modulation

This multi-receptor activity distinguished doxepin pharmacologically, with its exceptionally potent H1 receptor antagonism (approximately 800 times greater affinity than diphenhydramine) proving particularly significant for future therapeutic applications. The histamine blockade explained both its pronounced sedative properties and its eventual utility in pruritus management [1] [6] [7]. Metabolism occurs primarily in the liver via cytochrome P450 enzymes (mainly CYP2D6, with contributions from CYP1A2, CYP2C9, and CYP3A4), producing the active metabolite nordoxepin. Pharmacokinetic studies revealed substantial interindividual variability: peak plasma concentrations at approximately 3.5 hours post-administration, protein binding around 80%, and elimination half-lives of 15 hours for doxepin and 31 hours for nordoxepin [1].

Evolution of Clinical Indications and Regulatory Approvals

Doxepin's clinical applications expanded substantially beyond its original antidepressant indication through deliberate pharmacological repurposing driven by receptor profiling and clinical observation:

  • Depression and Anxiety Disorders (1969): The initial FDA approval established doxepin for psychoneurotic patients with depression and/or anxiety, depression associated with alcoholism (with avoidance warning), and psychotic depressive disorders. Clinical trials demonstrated particular efficacy for symptoms including anxiety, tension, somatic concerns, sleep disturbances, and guilt [1] [9].

  • Pruritus Management (1980s-1990s): Leveraging its potent H1 and H2 histamine receptor blockade, topical doxepin (5% cream) gained FDA approval for short-term management of pruritus in adult patients with atopic dermatitis or lichen simplex chronicus. Clinical studies confirmed its antipruritic efficacy mediated through peripheral and central H1 antagonism, offering an alternative to oral antihistamines [1] [5] [7].

  • Insomnia (2010): This represented the most significant expansion of doxepin's therapeutic profile. Rigorous dose-finding studies demonstrated that ultra-low doses (3 mg and 6 mg) selectively antagonized H1 receptors without engaging other receptors responsible for TCA side effects. Polysomnography trials in adults with primary insomnia revealed statistically significant improvements in sleep maintenance parameters: wake time during sleep (WTDS) decreased by 20-25 minutes, wake after sleep onset (WASO) reduced by 30-40%, and sleep efficiency increased by 7-10% compared to placebo. Crucially, efficacy persisted into the final third of the night with minimal next-day residual effects—benefits attributed to H1 selectivity at these microdoses [3] [8].

Table 2: Key Regulatory Milestones for Doxepin Formulations

YearFormulationIndicationRegulatory Basis
1969Oral capsules/solutionMajor Depressive Disorder, Anxiety DisordersMonoamine reuptake inhibition efficacy
1986Topical cream (5%)Pruritus in atopic dermatitis/lichen simplexHistamine receptor antagonism efficacy
2010Oral tablets (3 mg, 6 mg)Insomnia characterized by sleep maintenance difficultiesSelective H1 antagonism at low doses without broad receptor engagement

Off-label uses evolved through clinical practice and investigator-initiated research, including neuropathic pain management (supported by sodium/potassium channel blockade in neurons), migraine prophylaxis, and treatment of chronic urticaria unresponsive to conventional antihistamines [1] [5]. The 2016 American College of Physicians guidelines incorporated low-dose doxepin as a recommended pharmacologic option for sleep maintenance insomnia, acknowledging its distinct receptor selectivity profile compared to benzodiazepines and non-benzodiazepine hypnotics [5] [8].

Properties

CAS Number

135928-30-2

Product Name

Beloxepin

IUPAC Name

(2S,7S)-4,16-dimethyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaen-7-ol

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C19H21NO2/c1-13-6-5-7-14-16-12-20(2)11-10-19(16,21)15-8-3-4-9-17(15)22-18(13)14/h3-9,16,21H,10-12H2,1-2H3/t16-,19-/m1/s1

InChI Key

RPMDQAYGQBREBS-VQIMIIECSA-N

SMILES

CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C

Solubility

Soluble in DMSO

Synonyms

1,2,3,4,4a,13b-hexahydro-2,10-dimethyldibenz(2,3:6,7)oxepino(4,5-c)pyridin-4a-ol
ORG 4428
ORG4428

Canonical SMILES

CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C

Isomeric SMILES

CC1=C2C(=CC=C1)[C@H]3CN(CC[C@]3(C4=CC=CC=C4O2)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.